![molecular formula C23H43NO B13803223 1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine](/img/structure/B13803223.png)
1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine is an organic compound with the molecular formula C23H43NO It is characterized by the presence of a pyrrolidine ring attached to a pentanoyl group, which is further substituted with an undecylcyclopropyl moiety
準備方法
The synthesis of 1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine typically involves the following steps:
Acylation: The pentanoyl group is introduced via an acylation reaction, often using pentanoyl chloride in the presence of a base.
Pyrrolidine Formation: The final step involves the formation of the pyrrolidine ring, which can be synthesized through a cyclization reaction involving an appropriate amine precursor.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.
化学反応の分析
1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, using agents like lithium aluminum hydride, can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control to ensure desired product formation.
科学的研究の応用
1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: This compound can be studied for its interactions with biological macromolecules, potentially serving as a ligand in receptor studies.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.
Industry: It can be utilized in the production of specialty chemicals, including surfactants and lubricants.
作用機序
The mechanism by which 1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group may play a role in modulating the compound’s binding affinity and specificity. Pathways involved could include signal transduction cascades or metabolic processes, depending on the specific application.
類似化合物との比較
1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine can be compared with similar compounds such as:
1-[5-(2-Decylcyclopropyl)pentanoyl]pyrrolidine: Differing by one carbon in the alkyl chain, this compound may exhibit slightly different physical and chemical properties.
1-[5-(2-Undecylcyclopropyl)butanoyl]pyrrolidine: With a shorter acyl chain, this compound may have different reactivity and biological activity.
特性
分子式 |
C23H43NO |
|---|---|
分子量 |
349.6 g/mol |
IUPAC名 |
1-pyrrolidin-1-yl-5-(2-undecylcyclopropyl)pentan-1-one |
InChI |
InChI=1S/C23H43NO/c1-2-3-4-5-6-7-8-9-10-15-21-20-22(21)16-11-12-17-23(25)24-18-13-14-19-24/h21-22H,2-20H2,1H3 |
InChIキー |
JZAIWHUIVHPJIF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1CC1CCCCC(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


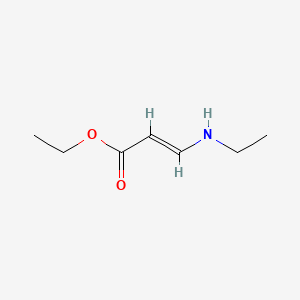

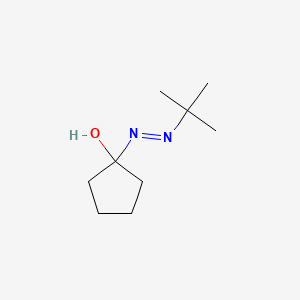
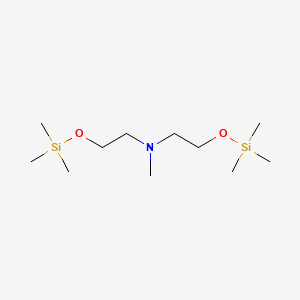
![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid](/img/structure/B13803166.png)


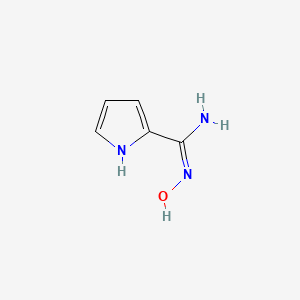
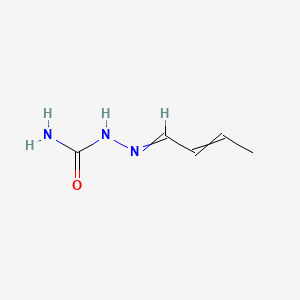

![Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate](/img/structure/B13803193.png)

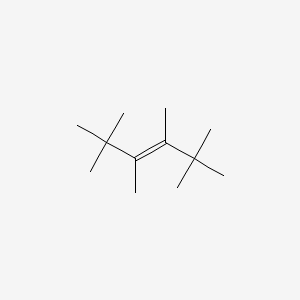
![2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)
